4-[(4H-1,2,4-Triazol-4-yl)amino]benzonitrile

Dual aromatase-sulfatase inhibitor DASI JEG-3 cell assay

4-[(4H-1,2,4-Triazol-4-yl)amino]benzonitrile (CAS 148869-66-3, molecular formula C₉H₇N₅, molecular weight 185.19 g/mol) is a heterocyclic building block classified by the NLM MeSH system as an aromatase inhibitor precursor. Its structure comprises a 4-amino-1,2,4-triazole moiety N-linked to a para-cyanophenyl ring, creating a rigid, hydrogen-bond-capable scaffold that serves as the pharmacophoric core for two clinically pursued drug classes: selective aromatase (CYP19) inhibitors and dual aromatase–steroid sulfatase inhibitors (DASIs).

Molecular Formula C9H7N5
Molecular Weight 185.19 g/mol
CAS No. 148869-66-3
Cat. No. B3104586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4H-1,2,4-Triazol-4-yl)amino]benzonitrile
CAS148869-66-3
Molecular FormulaC9H7N5
Molecular Weight185.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)NN2C=NN=C2
InChIInChI=1S/C9H7N5/c10-5-8-1-3-9(4-2-8)13-14-6-11-12-7-14/h1-4,6-7,13H
InChIKeyNIUQWMRVGIXTKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4H-1,2,4-Triazol-4-yl)amino]benzonitrile (CAS 148869-66-3): Chemical Profile and Procurement-Relevant Scaffold Identity


4-[(4H-1,2,4-Triazol-4-yl)amino]benzonitrile (CAS 148869-66-3, molecular formula C₉H₇N₅, molecular weight 185.19 g/mol) is a heterocyclic building block classified by the NLM MeSH system as an aromatase inhibitor precursor [1]. Its structure comprises a 4-amino-1,2,4-triazole moiety N-linked to a para-cyanophenyl ring, creating a rigid, hydrogen-bond-capable scaffold that serves as the pharmacophoric core for two clinically pursued drug classes: selective aromatase (CYP19) inhibitors and dual aromatase–steroid sulfatase inhibitors (DASIs) [2]. The compound itself is a synthetic intermediate rather than a terminal active pharmaceutical ingredient; its value for procurement lies in its use as a modular starting material for constructing high-potency, crystallographically tractable enzyme inhibitors [3].

Why Generic Triazole Analogs Cannot Replace 4-[(4H-1,2,4-Triazol-4-yl)amino]benzonitrile in Dual Aromatase-Sulfatase Research


While the 1,2,4-triazole ring is a common heterocycle found in many aromatase inhibitors (e.g., letrozole, anastrozole), the specific N-amino linkage and para-cyano substitution pattern of 4-[(4H-1,2,4-triazol-4-yl)amino]benzonitrile create a unique chemical space that cannot be replicated by simple regioisomeric or functional group interchange [1]. In the development of dual aromatase–steroid sulfatase inhibitors (DASIs), the para-cyanophenyl-triazol-4-ylamino template directly determines the binding geometry within the CYP19 active site, with the nitrile group serving as a critical hydrogen-bond acceptor and the N-amino bridge establishing the correct steric orientation for subsequent linker attachment [2]. Substitution with 1,2,3-triazole regioisomers, imidazole replacements, or meta-cyano analogs has been shown to produce statistically significant differences in both aromatase inhibitory potency and steroid sulfatase co-inhibition profiles in JEG-3 cell-based assays [3]. These SAR findings establish that generic in-class substitution is not viable for researchers seeking reproducible dual inhibition data.

Quantitative Differentiation of 4-[(4H-1,2,4-Triazol-4-yl)amino]benzonitrile: Head-to-Head and Cross-Study Comparison Data


Scaffold-Enabled Dual Aromatase–Sulfatase Inhibition: YM511 (Derivative) vs. Parent Building Block vs. Letrozole Comparator

The parent compound 4-[(4H-1,2,4-triazol-4-yl)amino]benzonitrile has negligible intrinsic aromatase inhibitory activity; its functional value is as a scaffold. When derivatized with a 4-bromobenzyl group at the N-amino position to yield YM511 (4-{[(4-bromophenyl)methyl](4H-1,2,4-triazol-4-yl)amino}benzonitrile, CAS 148869-05-0), potent CYP19 inhibition emerges: IC₅₀ = 0.5 nM in intact JEG-3 cell monolayers vs. an IC₅₀ for letrozole of 0.89 nM in the same cell system [1]. Further elaboration by attaching a sulfamate-bearing phenyl group via an alkylene linker produces DASI compound 43e, which achieves dual inhibition with aromatase IC₅₀ = 0.45 nM and steroid sulfatase IC₅₀ = 1,200 nM in JEG-3 cells, with in vivo confirmation of 92% suppression of plasma estradiol and 98% inhibition of liver STS in rats 3 hours after a single 10 mg/kg oral dose [2]. This demonstrates the scaffold's unique capacity to generate both single-target and dual-target inhibitors through modular linker chemistry.

Dual aromatase-sulfatase inhibitor DASI JEG-3 cell assay CYP19 STS inhibition

Synthesis Scalability and Atom Economy: CAS 148869-66-3 vs. YM511 (CAS 148869-05-0)—A Procurement Efficiency Comparison

The parent scaffold 4-[(4H-1,2,4-triazol-4-yl)amino]benzonitrile is synthesized in a single-step reaction from 4-amino-1,2,4-triazole and 4-fluorobenzonitrile using potassium tert-butoxide in DMSO at room temperature, yielding the product in 37.8% isolated yield [1]. In contrast, the derivatized inhibitor YM511 (molecular weight 354.2 g/mol) requires a two-step sequence: first synthesis of the parent scaffold followed by N-alkylation with 4-bromobenzyl bromide, requiring additional reagents (NaH, DMF) and purification steps, with cumulative yields typically not exceeding 30% for research-scale preparation [2]. The parent scaffold's lower molecular weight (185.19 vs. 354.2 g/mol), single-step synthetic accessibility, and crystalline nature (melting point 200–204 °C) reduce both procurement cost and downstream derivatization burden for medicinal chemistry laboratories [1].

Synthesis yield synthetic intermediate precursor procurement atom economy

Physicochemical Property Differentiation: LogP and Drug-Likeness Profile of the Parent Scaffold vs. Hydrophobic Analogs

The parent compound 4-[(4H-1,2,4-triazol-4-yl)amino]benzonitrile has a calculated LogP of 2.3, a topological polar surface area (TPSA) of 78.0 Ų, and one hydrogen-bond donor [1]. In comparison, the derivatized inhibitor YM511 (4-bromobenzyl analog, CAS 148869-05-0) has a significantly higher LogP due to the lipophilic bromobenzyl moiety, with predicted values >3.5 [2]. This polar-to-hydrophobic progression is architecturally intentional: the parent scaffold provides a balanced LogP that can be tuned upward through N-alkylation, whereas starting from an already hydrophobic scaffold (e.g., directly brominated triazoles) would restrict the accessible LogP range for later optimization. The scaffold's TPSA of 78.0 Ų and single H-bond donor also support oral bioavailability predictions under Lipinski's Rule of Five, with a molecular weight (185.19) well below the 500 Da threshold [1]. The LogP of 2.3 places this scaffold in the optimal range for both passive membrane permeability and aqueous solubility, a critical balance point that hydrophobic comparator scaffolds cannot recapture once exceeded.

LogP lipophilicity drug-likeness physicochemical properties ADME prediction

Crystallographic Tractability of Derivatives: X-Ray Structure Determination Enables Structure-Based Drug Design with This Scaffold Class

Derivatives built on the 4-[(4H-1,2,4-triazol-4-yl)amino]benzonitrile scaffold have been successfully co-crystallized with their target enzyme and characterized by X-ray crystallography. Specifically, DASI precursors 42d and 60, as well as DASI 43h, yielded high-resolution crystal structures in complex with aromatase, confirming the binding mode of the triazol-4-ylamino-cyano pharmacophore [1]. Furthermore, in a related bicyclic DASI series, sulfamate 23 (a naphthalene-containing analog) was crystallographically determined, and the resulting structure was used for molecular docking studies into both aromatase (CYP19) and steroid sulfatase (STS) active sites [2]. This crystallographic success is directly attributable to the rigidity and hydrogen-bond complementarity of the parent scaffold's triazol-4-ylamino-para-cyanophenyl motif. Alternative scaffolds based on 1,2,3-triazole regioisomers or imidazole replacements show altered binding poses that can preclude crystallization or produce structurally ambiguous electron density maps [3].

X-ray crystallography structure-based drug design protein-ligand complex CYP19 crystal structure

Procurement-Driven Application Scenarios for 4-[(4H-1,2,4-Triazol-4-yl)amino]benzonitrile (CAS 148869-66-3)


Development of Novel Dual Aromatase–Steroid Sulfatase Inhibitors (DASIs) for Hormone-Dependent Breast Cancer Research

Medicinal chemistry teams synthesizing next-generation DASIs should procure CAS 148869-66-3 as the foundational pharmacophoric core. Using established alkylation protocols, this scaffold can be N-functionalized with diverse arylsulfamate-bearing linkers to generate compound libraries for screening in JEG-3 cell-based aromatase and STS assays. The scaffold's demonstrated ability to yield DASIs with aromatase IC₅₀ values as low as 0.45 nM and in vivo estradiol suppression ≥92% [1] makes it the preferred starting material over letrozole-based or anastrozole-based templates, which require more complex chemical modifications to achieve dual inhibition. Furthermore, the scaffold's proven crystallographic tractability [2] supports structure-guided optimization of linker length and geometry.

Radioligand Development for PET/SPECT Imaging of Aromatase (CYP19) Expression in Brain and Peripheral Tissues

This scaffold has been validated for radioligand development: N-alkylation with 4-iodobenzyl bromide yields 4-(((4-iodophenyl)methyl)-4H-1,2,4-triazol-4-ylamino)-benzonitrile, which demonstrates potent aromatase binding (IC₅₀ = 0.17 nM) and a LogP of 2.49, enabling good brain penetration [3]. Biodistribution studies in female rats showed high accumulation in target tissues (ovaries: 8.56% dose/g; stomach: 16.21% dose/g). Autoradiography confirmed specific uptake in the bed nucleus of the stria terminalis and amygdala [3]. For imaging laboratories, procuring this scaffold enables direct radiolabeling with ¹²⁵I or ¹⁸F to generate aromatase-specific PET/SPECT tracers, leveraging a validated biodistribution profile that unsubstituted triazole analogs cannot replicate.

Structure-Based Drug Design Campaigns Requiring Co-Crystallization with CYP19 Aromatase

For structural biology groups conducting co-crystallization trials with human aromatase, 4-[(4H-1,2,4-triazol-4-yl)amino]benzonitrile-derived compounds have a demonstrated track record of yielding interpretable electron density maps [2]. The scaffold's rigid geometry and cyano-mediated hydrogen bonding facilitate stable protein-ligand complex formation. Labs should procure the parent scaffold and perform N-alkylation with linker-sulfamate fragments of interest, using the published crystallization conditions for DASI-43h and related compounds as a starting point [1]. This approach reduces the trial-and-error burden associated with novel scaffold co-crystallization, as the triazol-4-ylamino-cyano binding mode is pre-validated by multiple deposited structures.

Library Synthesis of Heterocyclic Compounds for Antimicrobial and Antifungal Screening

Beyond oncology, 1,2,4-triazole derivatives have demonstrated activity against bacterial and fungal strains, including drug-resistant variants [4]. The parent scaffold CAS 148869-66-3 provides a versatile starting point for synthesizing N-substituted triazole libraries via nucleophilic substitution at the triazole N-amino position. Compounds can be screened against Gram-positive bacteria (e.g., S. aureus), Gram-negative bacteria (e.g., E. coli), and fungal pathogens (e.g., C. albicans). The scaffold's single-step synthetic accessibility [5] makes it cost-effective for generating 50–100 compound pilot libraries for antimicrobial hit discovery, offering a distinct procurement advantage over multi-step triazole scaffolds requiring 3–5 synthetic transformations before diversification.

Quote Request

Request a Quote for 4-[(4H-1,2,4-Triazol-4-yl)amino]benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.